![molecular formula C20H19NO6 B2418995 N-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-7-methoxybenzofuran-2-carboxamid CAS No. 1396717-28-4](/img/structure/B2418995.png)
N-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-7-methoxybenzofuran-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to be a complex organic molecule that contains a benzodioxol group . Benzodioxol is a structural motif found in many natural products and synthetic molecules exhibiting a broad spectrum of biological activities .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds incorporating the benzo[d][1,3]dioxole subunit have been synthesized . These compounds have been characterized by elemental analysis and various spectroscopic techniques .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, novel benzo[d][1,3]dioxole incorporated diselenide was synthesized using stable and readily available starting material .Wissenschaftliche Forschungsanwendungen
- Details: Eine dünne Schicht dieser Verbindung, speziell (E)-N′-(Benzo[d]dioxol-5-ylmethylen)-4-methyl-benzolsulfonhydrazid (BDMMBSH), wird auf einer Glaskohlenstoffelektrode (GCE) mit der leitfähigen Polymermatrix Nafion (NF) abgeschieden. Der resultierende Sensor zeigt Empfindlichkeit, niedrige Quantifizierungsgrenze (LOQ) und niedrige Nachweisgrenze (LOD) für Pb²⁺ .
Blei-Detektion
Aromastoff
Antikrebsforschung
Wirkmechanismus
Target of Action
The compound, also known as N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-7-methoxy-1-benzofuran-2-carboxamide, has been found to exhibit anticancer activity against various cancer cell lines . The primary targets of this compound are microtubules and their component protein, tubulin . Tubulin is a key structural component of the cytoskeleton and plays a crucial role in cell division .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction leads to mitotic blockade and cell apoptosis, effectively inhibiting the proliferation of cancer cells .
Biochemical Pathways
The compound affects the biochemical pathway related to cell division. By targeting tubulin and disrupting microtubule assembly, it interferes with the normal progression of the cell cycle . This disruption leads to cell cycle arrest at the S phase and induces apoptosis in cancer cells .
Pharmacokinetics
Similar compounds have been found to obey lipinski’s rule of five , suggesting good bioavailability
Result of Action
The result of the compound’s action is the induction of apoptosis and cell cycle arrest in cancer cells . This leads to a reduction in the proliferation of these cells, contributing to its anticancer activity .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-20(23,13-6-7-14-16(9-13)26-11-25-14)10-21-19(22)17-8-12-4-3-5-15(24-2)18(12)27-17/h3-9,23H,10-11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMJBKJFOPJPAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=C(O1)C(=CC=C2)OC)(C3=CC4=C(C=C3)OCO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
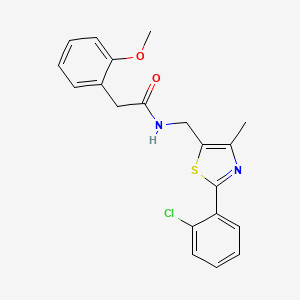
![2-{[(3-chlorophenyl)carbamoyl]methanesulfonyl}acetic acid](/img/structure/B2418913.png)
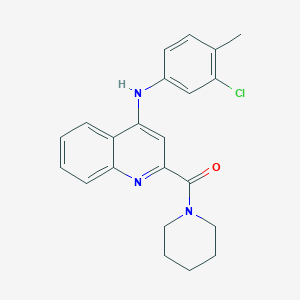
![N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2418915.png)
![2-[(4-fluorophenyl)sulfanyl]-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}acetamide](/img/structure/B2418918.png)
![6-(2,4-dimethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B2418919.png)
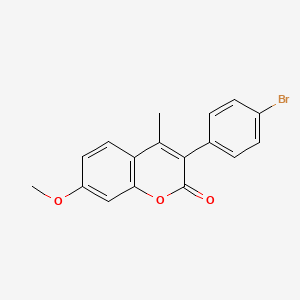
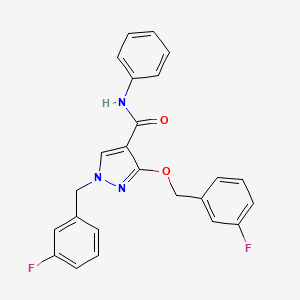
![3-[Methyl(phenylmethoxycarbonyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B2418922.png)
![5-[(4-isopropylphenyl)methylene]-3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2418925.png)

![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2418932.png)
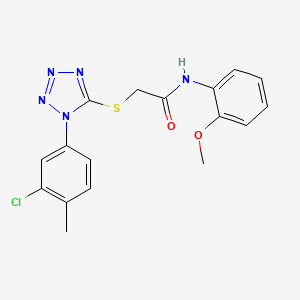
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(2-ethylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2418935.png)
